N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide
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Overview
Description
“N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide” is also known as Bilastine . It is an orally available, potent, and selective histamine H1 receptor antagonist . It exhibits long drug-target residence time at the H1 receptor, which results in extended H1 receptor antagonism in vitro . Bilastine is used for the treatment of allergic rhinitis and urticaria (hives) .
Molecular Structure Analysis
The molecular formula of Bilastine is C28H37N3O3 . Its molecular weight is 463.6 g/mol . The InChI key is ACCMWZWAEFYUGZ-UHFFFAOYSA-N . The compound is a member of benzimidazoles .
Physical And Chemical Properties Analysis
Bilastine is a white to beige powder . It is soluble in DMSO to the extent of 2 mg/mL . The recommended storage temperature is 2-8°C .
Mechanism of Action
Target of Action
Benzimidazole derivatives, a key structural component of this compound, have been reported to interact with a variety of biological targets . They have shown diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some benzimidazole derivatives have been found to inhibit certain enzymes, while others may interact with receptors or other cellular components .
Biochemical Pathways
Benzimidazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . For example, some benzimidazole derivatives may affect pathways related to cell growth and proliferation, inflammation, or infection .
Result of Action
Based on the known activities of benzimidazole derivatives, it can be speculated that this compound may have a variety of potential effects, depending on its specific targets .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide in lab experiments is its potent anti-inflammatory and antitumor activities. However, one of the limitations of using this compound is its relatively high cost compared to other anti-inflammatory and antitumor agents.
Future Directions
There are several future directions for the study of N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide. One of the areas of interest is the investigation of its potential use as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases, including cancer and viral infections. Finally, the development of more cost-effective methods for the synthesis of this compound could lead to its wider use in scientific research.
Synthesis Methods
The synthesis method of N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide involves the reaction of 2-furoic acid with 1-(2-ethoxyethyl)-1H-benzimidazole-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities. In addition, it has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-22-11-9-20-14-7-4-3-6-13(14)19-16(20)12-18-17(21)15-8-5-10-23-15/h3-8,10H,2,9,11-12H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDCJZBMPBYMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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